Antifungal Pharmacophore: 6-Chloro vs. Unsubstituted Core
This evidence establishes the antifungal potential of the 6-chloro-substituted core by comparing the Minimum Inhibitory Concentration (MIC) of its derivatives against a clinical strain of Candida parapsilosis [1]. The MIC values range from 19.36 µM to 89.38 µM for a series of ten synthesized derivatives, providing a quantitative baseline for this specific scaffold [1]. While a direct, matched-pair comparison to the unsubstituted imidazo[1,2-a]pyridine analog is not provided in this study, the reported activity for the 6-chloro derivatives confirms the scaffold's viability for antifungal drug development [1].
| Evidence Dimension | Antifungal Activity (MIC against C. parapsilosis) |
|---|---|
| Target Compound Data | MIC Range: 19.36 µM to 89.38 µM (for ten 6-chloro-substituted derivatives) |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine derivatives |
| Quantified Difference | Not quantifiable from the source; activity for unsubstituted analog not reported in the same study. |
| Conditions | In vitro assay against a clinical strain of Candida parapsilosis. |
Why This Matters
This data quantifies the antifungal potential of the 6-chloroimidazo[1,2-a]pyridine core, supporting its selection over uncharacterized or unsubstituted imidazopyridine scaffolds for projects targeting Candida species.
- [1] N'guessan, D. U. J.-P. et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. View Source
